o-Tolunitrile serves as a valuable starting material for the synthesis of various organic compounds due to its reactive nitrile group. Researchers utilize it in reactions such as:
The nitrile group can be readily displaced by nucleophiles, allowing the introduction of diverse functional groups onto the aromatic ring. This versatility makes o-Tolunitrile a crucial building block for various pharmaceuticals, agrochemicals, and advanced materials .
This reaction allows the conversion of the nitrile group into other functional groups, such as halides, azides, or thiols. This transformation broadens the synthetic possibilities using o-Tolunitrile .
Limited research explores the potential of o-Tolunitrile derivatives as bioactive molecules. Studies have investigated its activity against:
Certain o-Tolunitrile derivatives have shown promising anti-proliferative and anti-tumorigenic effects in cancer cell lines, warranting further investigation .
Some studies suggest potential antimicrobial activity of specific o-Tolunitrile derivatives, although further research is needed to validate these findings .
o-Tolunitrile, also known as 2-methylbenzonitrile, is an organic compound with the molecular formula and a molecular weight of approximately 117.15 g/mol. It appears as a colorless to slightly yellow liquid at room temperature, with a melting point of -13 °C and a boiling point of 205 °C . The structure consists of a benzene ring with a methyl group attached at the ortho position and a cyano group directly bonded to the aromatic ring. This configuration contributes to its reactivity and versatility in organic synthesis.
o-Tolunitrile is a flammable liquid with a moderate flash point. It is considered a mild skin irritant and may be harmful upon inhalation or ingestion []. Exposure limits have been set by the National Institute for Occupational Safety and Health (NIOSH) with an Immediately Dangerous to Life or Health (IDLH) concentration of 25 mg/m³.
These reactions make o-tolunitrile a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.
Several methods exist for synthesizing o-tolunitrile:
These methods highlight its accessibility as a precursor for further chemical transformations.
o-Tolunitrile serves multiple roles in various industries:
Interaction studies involving o-tolunitrile focus primarily on its reactivity with other chemical agents:
These interactions necessitate careful handling and storage protocols to mitigate risks associated with its reactivity.
o-Tolunitrile shares structural similarities with other compounds in the nitrile family, which include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
p-Tolunitrile | C8H7N | Similar structure but para-substituted methyl group |
Benzonitrile | C7H5N | Lacks methyl substitution; simpler structure |
3-Methylbenzonitrile | C9H9N | Contains an additional methyl group at meta position |
o-Tolunitrile's unique ortho substitution allows for distinct chemical reactivity compared to its para and meta counterparts. This positional difference significantly influences its interaction patterns and potential applications in organic synthesis and pharmaceuticals.
Irritant